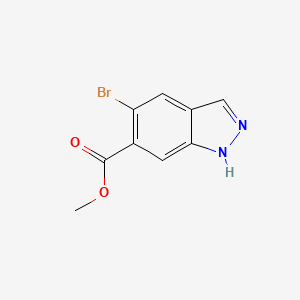

Methyl 5-bromo-1H-indazole-6-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGXGABLIDYSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646736 | |

| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-30-2 | |

| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1H-indazole-6-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of 1H-Indazole-6-Carboxylic Acid Derivatives

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1H-indazole are investigated for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][3][4] Specifically, 1H-indazole-6-carboxylic acid serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[5][6][7] Its structure allows for diverse functionalization at the indazole nitrogen atoms, the C3 position, and the carboxylic acid group, enabling the exploration of broad chemical space in drug discovery programs. This guide provides a comprehensive overview of the core synthetic strategies, experimental protocols, and key data for the preparation of these valuable derivatives.

Core Synthetic Strategies

The can be broadly categorized into two approaches: construction of the indazole ring with the carboxylic acid moiety already in place, or late-stage functionalization of a pre-formed indazole core.

Construction of the Indazole Ring System

Several classical and modern methods are employed to construct the bicyclic indazole ring.

-

Cyclization from Substituted Anilines: A common method involves the diazotization of an appropriately substituted aniline, such as 2-methyl-5-carboxyaniline, followed by intramolecular cyclization. For instance, reacting 2-methyl-3-nitroaniline with sodium nitrite in glacial acetic acid can yield 4-nitro-1H-indazole.[8]

-

Palladium-Catalyzed Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. One such approach is the intramolecular C-H amination of arylhydrazones.[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling is another powerful tool used to create new indazole compounds by forming carbon-carbon bonds, typically involving an aryl halide and an organoboronic acid.[9]

-

From Isatin Derivatives: A novel approach involves the rearrangement of isatin derivatives. For example, reacting 7-nitroisatins with hydrazine hydrate can lead to the formation of the indazole ring through a metal-free C-H amination.[10]

-

Aryne Cycloaddition: The [3+2] cycloaddition reaction between arynes (generated in situ) and diazo compounds, such as ethyl diazoacetate, provides an efficient route to 3-substituted 1H-indazoles, including those with ester functionalities that can be hydrolyzed to the desired carboxylic acid.[11][12]

Functionalization of the Carboxylic Acid Group

Once the 1H-indazole-6-carboxylic acid core is synthesized, the carboxylic acid moiety serves as a versatile handle for further derivatization, primarily through the formation of esters and amides.

-

Esterification: The carboxylic acid can be readily converted to its corresponding methyl or ethyl ester by treatment with an alcohol (e.g., methanol) under acidic conditions or by using a suitable esterification reagent.[3][13]

-

Amide Coupling: The formation of amides is a cornerstone of medicinal chemistry. 1H-indazole-6-carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[4][9]

Data Presentation: Synthesis Overview

The following table summarizes various synthetic approaches for 1H-indazole-6-carboxylic acid and its derivatives.

| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |

| 2,3-Difluorobenzoic acid | 1. Bromination, 2. Amidation, 3. Grignard, 4. Cyclization, 5. Suzuki Coupling, 6. Oxidation | Fluorine-containing indazole carboxylic acid intermediate | N/A | [14] |

| 1H-Indazole-6-carboxylic acid methyl ester | Iodine, Sodium hydroxide, Methanol | Methyl 3-iodo-1H-indazole-6-carboxylate | High | [13] |

| 1-Butyl-1H-indazole-3-carboxylic acid | N-(4-bromophenyl)amine, HATU, DIPEA, DMF | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 82.5% | [9] |

| 1H-Indazole-3-carboxylic acid | Substituted amines, EDC·HCl, HOBT, TEA, DMF | 1H-Indazole-3-carboxamide derivatives | 65-85% | [4] |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | Alcohols (e.g., MeOH), NaOH, Microwave | Indazole acetic acid derivatives | Modest to Excellent | [15] |

| 2-(Trimethylsilyl)phenyl triflate & Ethyl diazoacetate | TBAF, THF, -78 °C | Ethyl 1H-indazole-3-carboxylate | 82% | [12] |

Experimental Protocols

Detailed methodologies for key transformations are provided below. Researchers should adhere to all standard laboratory safety procedures.

Protocol 1: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate[13]

This protocol details the direct iodination of the indazole core at the C3 position.

-

Materials:

-

1H-indazole-6-carboxylic acid methyl ester (1.0 equiv)

-

Methanol (solvent)

-

Sodium hydroxide (NaOH, 1.2 equiv)

-

Iodine (I₂, 1.2 equiv)

-

Saturated aqueous sodium sulfite solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 equiv) in methanol in a round-bottom flask.

-

Add sodium hydroxide (1.2 equiv) and stir until dissolved.

-

At room temperature, add solid iodine (1.2 equiv) portion-wise over 30 minutes.

-

Stir the reaction for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture and evaporate the filtrate to dryness under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium sulfite and stir for 30 minutes to quench any remaining iodine. A solid will precipitate.

-

Collect the solid by filtration and dry the filter cake to obtain the crude product.

-

Purification can be achieved by recrystallization or silica gel column chromatography to yield the light yellow solid product.

-

Protocol 2: General Procedure for Amide Coupling[3][4][9]

This protocol describes the synthesis of 1H-indazole-6-carboxamide derivatives from the corresponding carboxylic acid.

-

Materials:

-

1H-Indazole-6-carboxylic acid (1.0 equiv)

-

Substituted amine (primary or secondary, 1.0-1.1 equiv)

-

HATU or EDC·HCl/HOBT (1.0-1.2 equiv)

-

DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (solvent)

-

Ice water

-

Ethyl acetate or 10% Methanol in Chloroform

-

Brine solution

-

-

Procedure:

-

To a stirred solution of 1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.0 equiv) and the amine (1.0 equiv).

-

Add the base (e.g., DIPEA, 2.0 equiv) to the mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the solid product.

-

Collect the solid by filtration, washing sequentially with water and a non-polar solvent like diethyl ether.

-

Alternatively, if a solid does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/DMF).

-

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of 1H-indazole-6-carboxylic acid.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. benchchem.com [benchchem.com]

- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-indazole-6-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1000342-30-2 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 255.07 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 148-153 °C | [4] |

| Boiling Point (Predicted) | 391.9 ± 22.0 °C | [1] |

| pKa (Predicted) | 11.17 ± 0.40 | [1] |

| Purity | ≥95% | [4] |

Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.0 | br s | 1H, NH |

| ~8.2 | s | 1H, Ar-H |

| ~8.0 | s | 1H, Ar-H |

| ~3.9 | s | 3H, OCH₃ |

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~140 | C (aromatic quaternary) |

| ~135 | C (aromatic quaternary) |

| ~125 | CH (aromatic) |

| ~120 | C (aromatic quaternary) |

| ~115 | CH (aromatic) |

| ~110 | C-Br |

| ~52 | OCH₃ |

Solvent: DMSO-d₆

Predicted IR Spectroscopy Data

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Br stretch |

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and plausible method can be adapted from the synthesis of similar indazole carboxylates.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of indazole derivatives.

Materials:

-

2-Amino-4-bromobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 2-amino-4-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide in water dropwise. Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cyclization: The intermediate acyl azide will cyclize upon gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Esterification: After cyclization is complete, add methanol and a catalytic amount of concentrated sulfuric acid to the reaction mixture. Reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Applications in Drug Development

Indazole derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indazole scaffold can serve as a versatile template for the design of potent and selective kinase inhibitors.

This compound is a valuable intermediate in the synthesis of these more complex, biologically active molecules. The bromine atom at the 5-position and the methyl ester at the 6-position provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Generic Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors derived from indazole-based scaffolds. In this pathway, a growth factor binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation and survival. Indazole-based inhibitors can be designed to block the ATP-binding site of a specific kinase in this pathway, thereby inhibiting its activity and disrupting the downstream signaling.

Caption: Generic Kinase Signaling Pathway Targeted by Indazole-based Inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

The development of new kinase inhibitors involves a systematic process of synthesis, screening, and optimization. The following workflow outlines the key steps in this process, starting from a building block like this compound.

References

- 1. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR [m.chemicalbook.com]

- 2. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

Spectroscopic Analysis of Substituted Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted indazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have made them a focal point in medicinal chemistry and drug development.[1][2][3] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the efficacy and safety of potential drug candidates. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the analysis of substituted indazoles, complete with detailed experimental protocols and structured data tables for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of substituted indazoles, providing detailed information about the molecular framework and the position of substituents.[4][5] Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are routinely used to unambiguously assign the structures of these compounds, particularly for distinguishing between N-1 and N-2 isomers.[2][4]

¹H NMR Spectroscopy

Proton NMR provides insights into the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) of the indazole core protons are influenced by the nature and position of substituents.

Key Observational Trends:

-

H3 Proton: The proton at the C3 position is typically observed as a singlet and its chemical shift is sensitive to the electronic nature of the substituent on the pyrazole ring.

-

Aromatic Protons: Protons on the benzene ring (H4, H5, H6, H7) appear in the aromatic region (typically δ 7.0-8.5 ppm) and their splitting patterns provide information about the substitution pattern on the benzene ring.

-

N-H Proton: In N-unsubstituted or N1/N2-H tautomers, the N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[6]

-

Distinguishing N-1 and N-2 Isomers: The chemical shifts of the protons on the substituent attached to the nitrogen atom can be diagnostic. For instance, in N-alkylated indazoles, the protons on the carbon directly attached to the nitrogen are often more downfield in the N-2 isomer compared to the N-1 isomer.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic and aid in structural confirmation.[8][9]

Key Observational Trends:

-

C3 Carbon: The chemical shift of the C3 carbon is particularly useful for structural assignment.

-

Quaternary Carbons: The signals for the bridgehead carbons (C3a and C7a) are typically found in the range of δ 120-145 ppm.

-

Solvent Effects: The choice of solvent can influence the chemical shifts, and this can be leveraged for resolving overlapping signals.[4]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Substituted Indazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | DMSO-d₆ | 8.85 (d, J = 1.9 Hz, 1H, H4), 8.52 (s, 1H, H3), 8.43 (dd, J = 9.2, 2.0 Hz, 1H, H6), 8.01 (d, J = 9.2 Hz, 1H, H7), 7.82 (d, J = 8.9 Hz, 1H, H3'), 7.42 (d, J = 2.9 Hz, 1H, H6'), 7.29 (dd, J = 8.9, 2.9 Hz, 1H, H4'), 3.75 (s, 3H, OCH₃) | 160.2 (C5'), 145.3 (C5), 140.8 (C7a), 135.2 (C3), 134.1 (C2'), 130.8 (C4'), 128.9 (C3a), 125.7 (C7), 122.9 (C6), 119.3 (C4), 116.5 (C6'), 114.8 (C1'), 56.1 (OCH₃) | [10] |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | DMSO-d₆ | 8.15 (s, 1H, H3), 7.68 (d, J = 8.8 Hz, 1H, H7), 7.55 (d, J = 8.9 Hz, 1H, H3'), 7.35 (d, J = 2.9 Hz, 1H, H6'), 7.21 (dd, J = 8.9, 2.9 Hz, 1H, H4'), 6.95 (d, J = 1.9 Hz, 1H, H4), 6.78 (dd, J = 8.8, 2.0 Hz, 1H, H6), 5.35 (s, 2H, NH₂), 3.72 (s, 3H, OCH₃) | 159.8 (C5'), 147.2 (C5), 141.5 (C7a), 134.5 (C3), 133.8 (C2'), 130.5 (C4'), 128.2 (C3a), 125.1 (C7), 116.8 (C6'), 115.2 (C6), 114.5 (C1'), 102.9 (C4), 55.9 (OCH₃) | [10] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the substituted indazole in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Set the appropriate spectral width and number of scans.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum and determine the coupling constants.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of substituted indazoles. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.[1][11] Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Key Fragmentation Pathways:

-

The molecular ion peak (M⁺) is typically observed.

-

Fragmentation often involves the cleavage of substituents from the indazole core.

-

The specific fragmentation patterns can be diagnostic of the substitution pattern and the nature of the substituents.[12]

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Substituted Indazoles

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | ESI+ | [M+H]⁺ 368.0102 | 368.0108 | [10] |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | ESI+ | [M+H]⁺ 338.0361 | 338.0366 | [10] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.[13]

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

-

For structural information, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[13]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern to deduce structural features of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions for Substituted Indazoles:

-

N-H Stretch: For compounds with an N-H bond, a characteristic stretching vibration is observed in the region of 3100-3500 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the aromatic rings are typically found in the 1400-1650 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

-

Substituent Vibrations: The presence of specific functional groups (e.g., -NO₂, -C=O, -SO₂-) will give rise to characteristic absorption bands. For example, the nitro group (-NO₂) shows strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 3: Representative Infrared (IR) Spectroscopy Data for Substituted Indazoles

| Compound | IR (cm⁻¹) | Reference |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | 3112 (C-H arom), 1528 (NO₂ asym), 1348 (NO₂ sym), 1180, 1385 (SO₂) | [10] |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | 3450, 3350 (NH₂), 3100 (C-H arom), 1175, 1370 (SO₂) | [10] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr for pellets).

-

Place the sample in the IR spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophoric system.

Key Features for Substituted Indazoles:

-

The indazole ring system is a chromophore that absorbs in the UV region.

-

The position and intensity of the absorption bands are influenced by the nature and position of substituents on the indazole ring.[14]

-

The UV-Vis spectra of N-1 and N-2 isomers can show distinct differences.[15]

Table 4: Representative UV-Visible Spectroscopy Data for Substituted Indazoles

| Compound | Solvent | λₘₐₓ (nm) | Reference |

| 1H-Indazole | Acetonitrile | ~250, ~290 | [15] |

| 1-Methylindazole | Acetonitrile | ~255, ~295 | [15] |

| 2-Methylindazole | Acetonitrile | ~235, ~280, ~310 | [15] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water) of a known concentration. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Visualizing the Analytical Workflow

The structural characterization of a novel substituted indazole follows a logical workflow, integrating the spectroscopic techniques discussed above. The following diagram illustrates this general process.

Caption: General workflow for the spectroscopic characterization of substituted indazoles.

Conclusion

The comprehensive spectroscopic analysis of substituted indazoles is a critical component of their development as therapeutic agents. The synergistic use of NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides a detailed and unambiguous structural characterization. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field, facilitating the efficient and accurate elucidation of novel indazole-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nuclear magnetic resonance spectra of substituted indazoles (1967) | E.B. Dennler | 4 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Can… [ouci.dntb.gov.ua]

- 12. mdpi.com [mdpi.com]

- 13. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Stability and Degradation of Methyl 5-bromo-1H-indazole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Methyl 5-bromo-1H-indazole-6-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development. Understanding the stability profile of this molecule is critical for ensuring its quality, efficacy, and safety in various applications. This document outlines potential degradation mechanisms under different stress conditions and provides detailed experimental protocols for conducting forced degradation studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in different environments.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 255.07 g/mol | [1][2] |

| CAS Number | 1000342-30-2 | [1][2] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 391.9 ± 22.0 °C | [2] |

| Predicted pKa | 11.17 ± 0.40 | [2] |

Potential Degradation Pathways

This compound, like many heterocyclic compounds, is susceptible to degradation under various environmental conditions. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[3] The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermolysis.[3][4]

The indazole ring system, while aromatic and relatively stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The ester functional group is a primary target for hydrolysis under both acidic and basic conditions, which would lead to the corresponding carboxylic acid. The bromine substituent on the benzene ring is generally stable but can be involved in certain photochemical reactions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[5][6] The goal is to induce a target degradation of 5-20% to ensure that potential degradation products are formed at detectable levels without causing excessive degradation that might not be relevant to normal storage conditions.[4]

General Stock Solution Preparation

A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.[4] This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Protocol: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M hydrochloric acid.[5]

-

Conditions: The mixture should be heated at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M to 1 M sodium hydroxide.

-

-

Basic Hydrolysis:

-

Protocol: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M sodium hydroxide.[5]

-

Conditions: The mixture should be kept at room temperature or heated at 40-60°C for a specified period.

-

Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M to 1 M hydrochloric acid.

-

-

Neutral Hydrolysis:

-

Protocol: Mix 1 mL of the stock solution with 1 mL of purified water.

-

Conditions: The mixture should be heated at 60-80°C for a specified period.

-

Oxidative Degradation

-

Protocol: Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide.[4]

-

Conditions: The solution should be kept at room temperature for a specified period (e.g., up to 7 days), protected from light.[7]

Thermal Degradation

-

Protocol: A sample of the solid compound is placed in a controlled temperature chamber.

-

Conditions: The sample should be exposed to a temperature of 40-80°C, with and without humidity, for a specified period (e.g., up to 7 days).[7]

Photolytic Degradation

-

Protocol: Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source.

-

Conditions: The exposure should be in a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines.[4] A dark control sample should be stored under the same conditions but protected from light.

Analytical Method for Stability Indication

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required to separate and quantify the parent compound from its degradation products.[3][8]

Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV scan of the parent compound) |

| Column Temperature | 25-30°C |

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |

| 0.1 M HCl | 24 hours | 80°C | 15% | 5-bromo-1H-indazole-6-carboxylic acid |

| 0.1 M NaOH | 8 hours | 40°C | 18% | 5-bromo-1H-indazole-6-carboxylic acid |

| 3% H₂O₂ | 48 hours | Room Temp | 12% | N-oxide derivative |

| Heat (Solid) | 7 days | 80°C | 5% | Unidentified thermal degradant |

| Photolytic (Solution) | 24 hours | ICH Q1B | 10% | Unidentified photolytic degradant |

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Logical Relationship of Stability Indicating Method Development

Caption: Logical flow for stability-indicating method development.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound. While specific experimental data for this compound is not extensively available in public literature, the provided protocols and hypothetical data serve as a robust starting point for researchers and drug development professionals. A thorough forced degradation study, coupled with the development of a validated stability-indicating analytical method, is paramount to ensuring the quality and reliability of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Heterocyclic Carbene Catalysis under Oxidizing Conditions [mdpi.com]

- 7. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 8. rjptonline.org [rjptonline.org]

The Strategic Advantage of Brominated Indazoles in Modern Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Thesis: The strategic introduction of a bromine atom onto the indazole scaffold is a pivotal step in contemporary organic synthesis and medicinal chemistry. Brominated indazoles are not merely halogenated intermediates; they are versatile, pre-functionalized building blocks that unlock access to a vast chemical space of complex, biologically active molecules. Their utility stems from the bromine atom's capacity to serve as a highly efficient "handle" for a wide array of cross-coupling reactions, enabling the regioselective construction of carbon-carbon and carbon-heteroatom bonds. This guide elucidates the core advantages of this strategy, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system is a prominent feature in numerous compounds with significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Its unique bicyclic structure allows it to act as a versatile pharmacophore, capable of engaging with various biological targets. The development of novel indazole-based therapeutics, therefore, heavily relies on efficient and flexible synthetic methods to functionalize the core structure and explore structure-activity relationships (SAR).

Bromination: A Gateway to Molecular Diversity

The primary advantage of using brominated indazoles lies in their role as key intermediates for diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This allows for the precise and predictable introduction of a wide range of aryl and heteroaryl moieties, which is critical for tuning the pharmacological profile of a drug candidate.

Regioselective Bromination

A significant advantage is the ability to regioselectively install a bromine atom at specific positions on the indazole ring, primarily at the C3 and C7 positions. This control is crucial for directing subsequent functionalization.

-

C3-Bromination: The C3 position can be selectively brominated using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][7] Ultrasound-assisted methods have been developed to achieve this transformation rapidly and efficiently under mild conditions.[2][7][8]

-

C7-Bromination: Direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS, providing access to another key position for diversification.[1][5][9]

The logical workflow for leveraging brominated indazoles in synthesis is depicted below.

Caption: Synthetic workflow using brominated indazoles.

Quantitative Analysis of Synthetic Utility

The effectiveness of using brominated indazoles is demonstrated by the high yields achieved in both the bromination and subsequent cross-coupling steps.

Table 1: Ultrasound-Assisted C3-Bromination of 2H-Indazoles with DBDMH

This method showcases a rapid and efficient protocol for C3 bromination.[7][10]

| Substrate (Indazole) | Product (3-Bromo-Indazole) | Yield (%) |

| 2-Phenyl-2H-indazole | 3-Bromo-2-phenyl-2H-indazole | 95 |

| 2-(4-Fluorophenyl)-2H-indazole | 3-Bromo-2-(4-fluorophenyl)-2H-indazole | 96 |

| 2-(4-Chlorophenyl)-2H-indazole | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 94 |

| 2-(p-Tolyl)-2H-indazole | 3-Bromo-2-(p-tolyl)-2H-indazole | 92 |

| 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | 3-Bromo-2-(4-(trifluoromethyl)phenyl)-2H-indazole | 85 |

Data sourced from studies on ultrasound-assisted bromination.[7]

Table 2: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazoles

This table highlights the high efficiency of coupling reactions using 7-bromoindazoles as substrates to create C7-arylated products.[1]

| 7-Bromo-Indazole Substrate | Boronic Acid Partner | Product Yield (%) |

| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | 85 |

| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 3-Thienylboronic acid | 75 |

| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 2-Thienylboronic acid | 80 |

| 7-Bromo-4-(N-phenylbenzamido)-1H-indazole | 4-Methoxyphenylboronic acid | 91 |

| 7-Bromo-4-(N-(p-tolyl)benzamido)-1H-indazole | 2-Furylboronic acid | 89 |

Data sourced from studies on C7-functionalization of indazoles.[1]

Application in Drug Discovery: Targeting Signaling Pathways

The diverse libraries of indazole derivatives synthesized via brominated intermediates are frequently screened for activity against biological targets, such as protein kinases, which are pivotal in cellular signaling pathways implicated in diseases like cancer.

Caption: Inhibition of a kinase pathway by an indazole derivative.

Detailed Experimental Protocols

The following are representative experimental procedures for the synthesis and application of brominated indazoles.

Protocol 1: Ultrasound-Assisted C3-Bromination of 2-Phenyl-2H-indazole[7]

-

Reagents:

-

2-Phenyl-2H-indazole (0.2 mmol, 1.0 equiv.)

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.)

-

Sodium Carbonate (Na₂CO₃) (0.4 mmol, 2.0 equiv.)

-

Ethanol (EtOH) (2.0 mL)

-

-

Procedure:

-

To a 10 mL reaction tube, add 2-phenyl-2H-indazole, DBDMH, and Na₂CO₃.

-

Add 2.0 mL of ethanol to the tube.

-

Seal the tube and place it in an ultrasonic water bath.

-

Irradiate the mixture at 40 °C with a frequency of 40 kHz and power of 50 W for 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.

-

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole[1]

-

Reagents:

-

7-Bromo-4-(phenylsulfonamido)-1H-indazole (0.28 mmol, 1.0 equiv.)

-

Arylboronic acid (0.42 mmol, 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.028 mmol, 10 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.056 mmol, 20 mol%)

-

Potassium phosphate (K₃PO₄) (0.84 mmol, 3.0 equiv.)

-

1,4-Dioxane (2 mL)

-

Water (0.2 mL)

-

-

Procedure:

-

In an oven-dried reaction vessel under an argon atmosphere, combine the 7-bromo-1H-indazole derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add 1,4-dioxane and water to the vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the resulting residue by flash chromatography on silica gel to yield the desired C7-arylated indazole product.

-

Conclusion

Brominated indazoles are indispensable tools in modern synthetic chemistry. Their primary advantages are:

-

Strategic Versatility: They serve as pre-functionalized platforms for introducing molecular complexity through reliable and high-yielding cross-coupling reactions.

-

Regiochemical Control: Established protocols allow for the precise installation of bromine at key positions (C3, C7), enabling targeted derivatization.

-

Accelerated Drug Discovery: The use of brominated indazoles facilitates the rapid generation of diverse chemical libraries, streamlining the exploration of structure-activity relationships and the identification of potent drug candidates.

For researchers in drug development, mastering the synthesis and application of brominated indazoles is essential for innovating at the forefront of medicinal chemistry.

References

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 6. soc.chim.it [soc.chim.it]

- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of Methyl 5-bromo-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-indazole-6-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. As a substituted indazole, it belongs to a class of compounds recognized for a wide array of biological activities. The indazole scaffold is a known "privileged structure," frequently utilized in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization based on related compounds. Furthermore, this guide illustrates a representative kinase signaling pathway that is often targeted by indazole-based inhibitors, providing context for its potential applications in drug discovery.

Core Compound Properties

This compound is a solid organic compound. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1000342-30-2 | [1] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | [1] |

| Melting Point | 148-153 °C | [1] |

| Physical Appearance | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature, sealed, dry | [1] |

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

SMILES: COC(=O)c1cc2[nH]ncc2cc1Br

-

InChI Key: OMGXGABLIDYSNN-UHFFFAOYSA-N

Experimental Protocols

Synthesis of Substituted Indazole-6-carboxylates

A common route to synthesize substituted indazoles involves the cyclization of appropriately substituted anilines. For the target compound, a plausible synthetic precursor would be a substituted 2-methylaniline. The general workflow for such a synthesis is outlined below.

Caption: Generalized synthetic workflow for indazole-6-carboxylates.

Protocol:

-

Diazotization: A solution of the appropriately substituted 2-methylaniline in an acidic medium (e.g., hydrochloric acid) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyclization: The reaction mixture containing the diazonium salt is then heated, which induces intramolecular cyclization to form the indazole ring system.

-

Esterification: The resulting indazole-6-carboxylic acid is then esterified, for example, by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid), to yield the methyl ester.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.[4]

Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system, the N-H proton (which may be broad), and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (255.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O bond of the ester (around 1700 cm⁻¹), and C=C bonds of the aromatic ring (around 1600-1450 cm⁻¹).

Biological Activity and Signaling Pathways

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases.[5][6] These kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.[6]

While the specific biological targets of this compound have not been reported, its structural features suggest it could act as a kinase inhibitor. The indazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[7]

Caption: A representative kinase signaling pathway potentially targeted by indazole-based inhibitors.

This diagram illustrates a simplified signal transduction pathway initiated by a growth factor binding to a receptor tyrosine kinase (RTK). This binding event triggers a downstream kinase cascade, leading to the activation of transcription factors and ultimately resulting in cellular responses like proliferation and survival. A kinase inhibitor, such as a derivative of this compound, could potentially block this pathway by inhibiting one of the kinases in the cascade.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom at the 5-position and the methyl ester at the 6-position provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR). For example, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. These modifications can be used to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[8]

Conclusion

This compound is a promising building block for the development of novel therapeutics, particularly in the area of oncology. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to known kinase inhibitors suggests a high potential for biological activity. This technical guide provides a foundation of its known properties and offers generalized experimental approaches based on the well-established chemistry of indazoles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 5-bromo-1H-indazole-7-carboxylate [myskinrecipes.com]

An In-depth Technical Guide to Methyl 5-bromo-1H-indazole-6-carboxylate

CAS Number: 1000342-30-2

This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-indazole-6-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, and its relevance in the context of kinase inhibition, a critical area in modern therapeutic research.

Physicochemical and Structural Data

This compound is a substituted indazole, a class of compounds recognized for their wide range of biological activities. The presence of a bromine atom and a methyl ester group provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules.

| Property | Value | Reference |

| CAS Number | 1000342-30-2 | N/A |

| Molecular Formula | C₉H₇BrN₂O₂ | N/A |

| Molecular Weight | 255.07 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 148-153 °C | [1] |

Note: Some physical properties are for isomeric or closely related structures and should be considered indicative.

Relevance in Drug Discovery and Medicinal Chemistry

Indazole derivatives are a cornerstone in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this scaffold. Their structural resemblance to purines allows them to act as competitive inhibitors of ATP-binding sites in various enzymes, most notably protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Derivatives of bromo-indazoles have shown potent inhibitory activity against key kinases implicated in cancer progression, such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3] this compound serves as a crucial starting material for the synthesis of libraries of potential kinase inhibitors, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.[4]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol describes a potential multi-step synthesis starting from a commercially available substituted toluene.

Step 1: Nitration of 3-Bromo-4-methylbenzoic acid

-

To a solution of 3-Bromo-4-methylbenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at low temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 3-Bromo-4-methyl-5-nitrobenzoic acid.

Step 2: Esterification

-

Dissolve the 3-Bromo-4-methyl-5-nitrobenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 3-bromo-4-methyl-5-nitrobenzoate.

Step 3: Reductive Cyclization to form the Indazole Ring

-

Dissolve the Methyl 3-bromo-4-methyl-5-nitrobenzoate in a suitable solvent such as acetic acid.

-

Add a reducing agent (e.g., iron powder or tin(II) chloride) and heat the mixture.

-

Upon reduction of the nitro group to an amine, in-situ cyclization is expected to occur to form the indazole ring.

-

After the reaction is complete, filter the mixture to remove the metal salts and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method to assess the inhibitory activity of compounds like those derived from this compound against a target kinase.[2]

-

Reagent Preparation : Prepare serial dilutions of the test compound in the appropriate assay buffer. Prepare a solution of the target kinase, the corresponding substrate, and ATP. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

-

Kinase Reaction : In a 384-well plate, add the serially diluted test compounds. Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection : Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and, therefore, to the kinase activity.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Western Blotting for Cellular Pathway Analysis

This protocol can be used to determine if a test compound inhibits a specific signaling pathway within cells by analyzing the phosphorylation state of key proteins.[3]

-

Cell Treatment and Lysis : Culture the chosen cell line and treat with various concentrations of the test compound for a predetermined duration. Lyse the cells to extract the total protein content.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Protein Separation : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify the intensity of the bands corresponding to the phosphorylated protein. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the application of this compound derivatives in kinase inhibitor research.

References

A Technical Guide to the Structural Elucidation of N-1 and N-2 Substituted Indazoles

For researchers, scientists, and drug development professionals, the unambiguous structural determination of N-1 and N-2 substituted indazole isomers is a critical step in chemical synthesis and medicinal chemistry. The position of substitution on the indazole ring significantly influences the molecule's physicochemical properties, biological activity, and patentability. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques and experimental protocols used to differentiate between these two regioisomers.

Spectroscopic Characterization: A Comparative Analysis

The differentiation of N-1 and N-2 substituted indazoles is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for absolute confirmation, single-crystal X-ray crystallography.[1] Each technique provides unique structural insights, and a collective analysis of the data ensures confident isomer assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly employed tool for distinguishing between N-1 and N-2 indazole isomers in solution.[2] Key differences are observed in both proton (¹H) and carbon (¹³C) NMR spectra.

¹H NMR Spectroscopy: The chemical shifts of the indazole ring protons, particularly H-3, are highly diagnostic. In N-1 substituted indazoles, the H-3 proton is typically found further downfield compared to the corresponding N-2 isomer. Conversely, the protons on the benzene ring of N-2 isomers are often more deshielded.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring (C-3 and C-7a) are particularly informative. Generally, C-3 and C-7a are more shielded in N-2 isomers compared to N-1 isomers.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, are invaluable for providing through-space correlations. For N-1 substituted indazoles, an NOE is typically observed between the protons of the substituent and the H-7 proton of the indazole ring. In contrast, for N-2 substituted indazoles, an NOE is expected between the substituent's protons and the H-3 proton.[3]

¹⁵N NMR Spectroscopy: The chemical shift of the nitrogen atoms can also be a clear indicator of the substitution pattern. A significant difference in nitrogen shielding, often greater than 20 ppm, is observed between the benzenoid-like N-1 isomers and the quinonoid-like N-2 isomers.[4]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Substituted Indazoles

| Proton | N-1 Substituted Indazole (Representative) | N-2 Substituted Indazole (Representative) | Key Differentiating Features |

| H-3 | ~8.0-8.2 | ~7.8-8.0 | H-3 is typically more deshielded in N-1 isomers.[1][2] |

| H-7 | ~7.7-7.9 | ~7.6-7.8 | Often more deshielded in N-1 isomers. |

| Substituent Protons (adjacent to N) | Variable | Variable | Proximity to H-7 (N-1) or H-3 (N-2) can be confirmed by NOE. |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Substituted Indazoles

| Carbon | N-1 Substituted Indazole (Representative) | N-2 Substituted Indazole (Representative) | Key Differentiating Features |

| C-3 | ~133-135 | ~122-124 | C-3 is significantly more deshielded in N-1 isomers.[5] |

| C-7a | ~140-142 | ~120-122 | C-7a is more deshielded in N-1 isomers.[5] |

Mass Spectrometry (MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can provide complementary information for isomer differentiation, primarily through the analysis of fragmentation patterns. While both isomers will exhibit the same molecular ion peak, the relative abundances of their fragment ions can differ. For instance, the fragmentation of the substituent and subsequent rearrangement pathways may be influenced by its position on the indazole ring.

Table 3: Common Mass Spectrometry Fragmentation Patterns

| Isomer | Fragmentation Pathway | Characteristic Fragments |

| N-1 Isomer | Loss of the N-1 substituent, followed by rearrangement. | Varies depending on the substituent. |

| N-2 Isomer | Cleavage of the N-2 substituent, potentially leading to a stable indazolium cation. | Varies depending on the substituent. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, determining the precise atomic arrangement in the solid state and unambiguously confirming the N-1 or N-2 substitution pattern.[6][7] This technique is particularly crucial when spectroscopic data is ambiguous or for the absolute confirmation of novel structures.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for accurate structure elucidation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

¹H NMR Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²J and ³J) correlations between ¹H and ¹³C atoms. This is particularly useful for connecting the substituent to the indazole core.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is key for differentiating N-1 and N-2 isomers based on proximity to H-7 and H-3, respectively.[3]

-

Mass Spectrometry (EI/MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring good resolution to accurately determine the m/z values of the molecular ion and fragment ions.

-

Fragmentation Analysis: Analyze the fragmentation pattern and compare it with known patterns for N-1 and N-2 substituted indazoles.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and molecular geometry.

Visualizing the Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structure elucidation of N-1 and N-2 substituted indazoles.

Caption: Workflow for the synthesis, separation, and structural elucidation of N-1 and N-2 indazole isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]

Synthetic Routes to Functionalized Indazole Cores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its versatile biological activity has driven the development of a wide array of synthetic methodologies for the construction and functionalization of this important bicyclic system. This technical guide provides a detailed overview and comparative analysis of modern synthetic strategies for accessing functionalized indazole cores, with a focus on transition-metal-catalyzed C-H activation, [3+2] dipolar cycloadditions, and the Davis-Beirut reaction. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in the strategic selection and implementation of synthetic routes to novel indazole derivatives.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indazoles.[1][2] This approach allows for the direct formation of C-C and C-N bonds, avoiding the need for pre-functionalized starting materials. Catalysts based on rhodium, cobalt, and palladium have been extensively explored for this purpose.[1][2]

Rhodium(III)-Catalyzed [4+1] Annulation of Azobenzenes and Aldehydes